1,2,4,6,7,9-hexafluorodibenzo-p-dioxin
CAS No.:
Cat. No.: VC2511379
Molecular Formula: C12H2F6O2
Molecular Weight: 292.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H2F6O2 |
---|---|
Molecular Weight | 292.13 g/mol |
IUPAC Name | 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin |
Standard InChI | InChI=1S/C12H2F6O2/c13-3-1-5(15)9-11(7(3)17)20-10-6(16)2-4(14)8(18)12(10)19-9/h1-2H |
Standard InChI Key | FOADTOVERZWUIR-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C2=C(C(=C1F)F)OC3=C(O2)C(=C(C=C3F)F)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Identification
1,2,4,6,7,9-Hexafluorodibenzo-p-dioxin is a halogenated organic compound with the molecular formula C12H2F6O2 and a molecular weight of 292.13 g/mol . It belongs to the dibenzo-p-dioxin family, characterized by two benzene rings connected by two oxygen bridges forming a heterocyclic structure. The compound features six fluorine atoms at positions 1, 2, 4, 6, 7, and 9 of the dibenzo-p-dioxin skeleton, creating a unique molecular arrangement with distinctive chemical properties.
The compound is registered in chemical databases with the CAS number 160667-44-7 and can be identified by its InChI key FOADTOVERZWUIR-UHFFFAOYSA-N . It was added to the PubChem database on April 28, 2006, with the most recent modification recorded as April 5, 2025 (likely a database entry error in the source).
Structural Comparison with Chlorinated Analogs
Understanding 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin requires contextualization within the broader family of halogenated dioxins. The following table compares this compound with its chlorinated counterpart that shares identical substitution positions:
Property | 1,2,4,6,7,9-Hexafluorodibenzo-p-dioxin | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin |
---|---|---|
Molecular Formula | C12H2F6O2 | C12H2Cl6O2 |
Molecular Weight | 292.13 g/mol | 390.9 g/mol |
CAS Number | 160667-44-7 | 39227-62-8 |
Bond Type | C-F (stronger than C-Cl) | C-Cl |
Electronegativity Effect | Higher (F: 4.0) | Lower (Cl: 3.0) |
Molecular Size | Smaller (F atom radius: 71 pm) | Larger (Cl atom radius: 99 pm) |
Expected Lipophilicity | Lower than chlorinated analog | Higher than fluorinated analog |
The substitution of fluorine for chlorine significantly alters the compound's physicochemical properties, potentially affecting its environmental behavior and biological interactions.
Physical and Chemical Properties
Physical Properties
While specific experimental data for 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin is limited in the available literature, certain physical properties can be predicted based on the compound's structure and comparison with similar fluorinated aromatic compounds. The presence of six fluorine atoms, with their high electronegativity and small atomic radius, would significantly influence properties such as melting point, boiling point, and solubility.
Based on general principles of organic chemistry and the behavior of similar fluorinated compounds:
-
Physical State: Likely a crystalline solid at standard temperature and pressure
-
Water Solubility: Expected to be low, typical of polyhalogenated aromatic compounds
-
Vapor Pressure: Likely to be lower than non-halogenated dibenzo-p-dioxin
-
Partition Coefficient: Expected to be lower than chlorinated analogs but still indicating significant lipophilicity
Chemical Reactivity and Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, significantly more stable than carbon-chlorine bonds found in chlorinated dioxins. This enhanced bond strength confers several important chemical characteristics to 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin:
-
Increased Resistance to Chemical Degradation: The C-F bond requires substantial energy to break, making the compound resistant to many degradation pathways.
-
Altered Electronic Distribution: The highly electronegative fluorine atoms withdraw electron density from the aromatic rings, affecting the π-electron system.
-
Enhanced Thermal Stability: Fluorinated aromatic compounds typically exhibit greater resistance to thermal decomposition than their chlorinated counterparts.
-
Modified Reactivity Patterns: The electron-withdrawing effect of fluorine influences potential chemical transformations, particularly in nucleophilic substitution reactions.
Analytical Methods and Detection
Chromatographic Analysis
Detection and quantification of 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin would likely employ similar analytical techniques to those used for chlorinated dioxins, with appropriate modifications to account for the different physical and chemical properties. Gas chromatography (GC) coupled with mass spectrometry (MS) represents the most probable approach for analysis.
Available chromatographic data for related compounds suggests that 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin would have distinct retention characteristics. By comparison, 1,2,4,6,8,9-hexachlorodibenzo-p-dioxin has been analyzed using capillary GC columns with the following retention indices:
Column Type | Active Phase | Retention Index | Reference Conditions |
---|---|---|---|
Capillary | DB-5 | 2713 | 60 m/0.25 mm/0.25 μm, He, 170°C @ 1 min, 2 K/min; T end: 340°C |
Capillary | HP-5 | 2725 | 25 m/0.20 mm/0.11 μm, He; Program: 100°C (1 min) |
The fluorinated analog would likely exhibit different retention behavior due to the distinct chemical properties of fluorine compared to chlorine, potentially requiring adjusted chromatographic conditions for optimal separation and detection.
Mass Spectrometric Identification
Mass spectrometry provides definitive identification of halogenated dioxins through their characteristic fragmentation patterns. For 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin, the molecular ion would appear at m/z 292, with fragmentation patterns reflecting the successive loss of fluorine atoms.
High-resolution mass spectrometry (HRMS) would be particularly valuable for distinguishing this compound from other halogenated dioxins, especially in complex environmental matrices where multiple congeners might be present. The distinctive isotope pattern of fluorine (unlike chlorine's characteristic isotope pattern) would aid in identification.
Toxicological Considerations
Toxicological Aspect | Known for Chlorinated Dioxins | Implications for 1,2,4,6,7,9-Hexafluorodibenzo-p-dioxin |
---|---|---|
AhR Binding Affinity | Structure-dependent, with 2,3,7,8-substitution optimal | Unknown; fluorine substitution pattern may affect binding |
Gene Expression Effects | Alters expression of drug-metabolizing enzymes, growth factors, hormones | Would depend on AhR binding and activation potential |
Immunotoxicity | Among most sensitive endpoints for chlorinated dioxins | Requires specific investigation |
Reproductive Effects | Documented for chlorinated dioxins | Cannot be assumed without empirical evidence |
Developmental Toxicity | Well-established for TCDD | Would depend on specific molecular interactions |
Carcinogenicity | TCDD classified as human carcinogen | No data available for fluorinated analog |
It is important to note that the toxicological profile of 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin cannot be directly extrapolated from chlorinated analogs without empirical evidence, as the fluorine substitution fundamentally changes the molecule's physical, chemical, and potentially biological properties.
Environmental Behavior and Fate
Stability and Persistence
The environmental fate of halogenated dioxins is largely determined by their chemical stability and physical properties. For 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin, several factors would influence its environmental behavior:
-
Chemical Stability: The strong carbon-fluorine bonds likely confer high resistance to chemical degradation processes such as hydrolysis
-
Photochemical Reactivity: Fluorination may alter the compound's susceptibility to photodegradation compared to chlorinated analogs
-
Biodegradation Potential: Highly fluorinated compounds generally show resistance to microbial degradation due to the strength and polarity of C-F bonds
Chlorinated dioxins are known persistent organic pollutants (POPs) with environmental half-lives ranging from years to decades . The fluorinated analog might exhibit different persistence patterns, potentially even greater stability due to the strength of C-F bonds.
Research Gaps and Future Directions
Current Knowledge Limitations
The review of available literature reveals significant knowledge gaps regarding 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin. The following table summarizes these limitations and corresponding research needs:
Research Area | Current Knowledge Status | Priority Research Needs |
---|---|---|
Physical Properties | Basic molecular information only | Experimental determination of melting point, boiling point, solubility, vapor pressure |
Chemical Reactivity | Theoretical predictions based on C-F bond properties | Stability studies, reaction kinetics, degradation pathways |
Analytical Methods | General approaches inferred from related compounds | Development of specific analytical protocols with reference standards |
Toxicological Profile | Unknown | AhR binding assays, in vitro toxicity screening, structure-activity relationship studies |
Environmental Behavior | Theoretical predictions only | Persistence testing, partition coefficient measurements, biodegradation studies |
Exposure Assessment | No data available | Development of monitoring methods if production or environmental presence indicated |
Research Priorities and Approaches
Addressing these knowledge gaps would require a systematic research approach focusing on:
-
Synthesis and Characterization: Preparation of analytical standards and determination of basic physicochemical properties
-
Analytical Method Development: Validation of specific detection and quantification methods
-
Toxicological Screening: Initial in vitro assessment of AhR binding and activation potential
-
Environmental Fate Studies: Laboratory investigations of stability under environmental conditions
-
Structure-Activity Relationship Analysis: Comparison with other halogenated dioxins to establish patterns
Such research would provide essential data for understanding the potential environmental and health implications of this compound, particularly if it is being produced or used in industrial or research settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume